Pomalidomide-5-C2-NH2 (hydrochloride)
Beschreibung
Historical Context of Immunomodulatory Drugs (IMiDs) and Cereblon (CRBN) Ligands in Drug Discovery
The story of Pomalidomide-5-C2-NH2 (hydrochloride) is rooted in the complex history of Immunomodulatory Drugs (IMiDs). The first compound in this class, thalidomide, was initially marketed in the late 1950s as a sedative but was withdrawn after being linked to severe birth defects. haematologica.orgwikipedia.org Decades later, thalidomide was found to possess anti-inflammatory and anti-angiogenic properties, leading to its repurposing for treating conditions like erythema nodosum leprosum and, notably, multiple myeloma. wikipedia.orgmdpi.com
This renewed interest spurred the development of thalidomide analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), which exhibited improved potency and different safety profiles. haematologica.orgmdpi.com For years, the precise molecular mechanism of IMiDs remained elusive. A landmark discovery in 2010 identified Cereblon (CRBN) as the direct intracellular target of these drugs. mdpi.comnih.gov
CRBN is a substrate receptor protein that is part of the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. nih.gov The binding of IMiDs to CRBN effectively acts as a "molecular glue," altering the substrate specificity of the E3 ligase. mdpi.comnih.gov This altered complex then targets specific proteins, known as neosubstrates, for ubiquitination and subsequent degradation by the proteasome. Key neosubstrates identified include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma activity of IMiDs. mdpi.comnih.govnih.gov This discovery transformed the understanding of IMiDs from simple immunomodulators to targeted protein degraders and laid the foundational principles for the development of PROTAC technology.
| Key Milestones in IMiD and Cereblon Research | Year | Significance |
| Introduction of Thalidomide | 1957 | Initially used as a sedative, later discovered to have teratogenic effects. mdpi.com |
| Discovery of Anti-Angiogenic Properties | 1994 | Thalidomide was found to have anti-angiogenic and anti-tumor activity, sparking renewed interest. wikipedia.org |
| FDA Approval for Multiple Myeloma | 2006 | Thalidomide was approved for the treatment of multiple myeloma, leading to the development of analogs. haematologica.org |
| Identification of Cereblon (CRBN) | 2010 | CRBN was identified as the direct molecular target of thalidomide and its analogs. mdpi.com |
| Elucidation of "Molecular Glue" Mechanism | 2014 | Researchers detailed how IMiDs recruit neosubstrates like IKZF1 and IKZF3 to the CRL4^CRBN^ complex for degradation. nih.govnih.gov |
Significance of Pomalidomide-5-C2-NH2 (hydrochloride) as a Building Block for Proteolysis-Targeting Chimeras (PROTACs)
The elucidation of the IMiD-CRBN interaction was a pivotal moment for the field of targeted protein degradation and the development of PROTACs. PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system. nih.govnih.gov They consist of three main components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome. nih.gov
Pomalidomide, due to its high affinity for CRBN, has become one of the most widely used E3 ligase ligands in PROTAC design. scholaris.ca Pomalidomide-5-C2-NH2 (hydrochloride) is a chemically modified version of pomalidomide, specifically designed to serve as a convenient building block for PROTAC synthesis. adooq.com
The nomenclature "5-C2-NH2" describes the modification:
5- : The linker is attached at the 5th position of the pomalidomide's phthalimide (B116566) ring. Research has shown that modifying this position can be advantageous, potentially reducing the off-target degradation of natural neosubstrates associated with the parent pomalidomide molecule. researchgate.net
C2 : Refers to a two-carbon (ethyl) spacer that forms the initial part of the linker.
NH2 : Indicates a terminal primary amine group, which provides a reactive handle for chemical conjugation. This amine group allows for straightforward attachment of the rest of the linker and the POI ligand, often through amide bond formation.
The significance of Pomalidomide-5-C2-NH2 (hydrochloride) lies in its ability to streamline the otherwise complex, multi-step synthesis of PROTACs. scholaris.caresearchgate.netresearchgate.net By providing a pre-functionalized CRBN ligand, it allows researchers to focus on developing and attaching ligands for their specific protein of interest, thereby accelerating the discovery and optimization of new protein degraders.
| Chemical Properties of Pomalidomide-5-C2-NH2 (hydrochloride) | |
| Synonym | 4-((2-aminoethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride |
| CAS Number | 2305369-00-8 |
| Molecular Formula (Free Base) | C15H16N4O4 adooq.com |
| Molecular Weight (Free Base) | 316.31 g/mol adooq.com |
| Functional Group for Conjugation | Primary Amine (-NH2) |
Overview of Research Directions and Academic Utility of Pomalidomide-5-C2-NH2 (hydrochloride)
Pomalidomide-5-C2-NH2 (hydrochloride) is a valuable tool in academic and pharmaceutical research, primarily facilitating investigations into targeted protein degradation. Its utility spans several key areas:
Rapid PROTAC Library Synthesis: The compound is extensively used to generate libraries of PROTACs. scholaris.ca Researchers can take a known ligand for a protein target and conjugate it to Pomalidomide-5-C2-NH2 using various linker strategies. This allows for the rapid screening of multiple PROTAC candidates to identify the optimal combination of POI ligand, linker length, and linker composition for efficient and selective protein degradation.
Structure-Activity Relationship (SAR) Studies: By systematically varying the linker and the POI ligand attached to the pomalidomide scaffold, researchers can perform detailed SAR studies. These studies help to elucidate the principles governing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for effective degradation. scholaris.ca For example, research has shown that PROTACs with longer linkers can sometimes be more effective degraders. scholaris.ca
Exploring New Therapeutic Targets: The availability of building blocks like Pomalidomide-5-C2-NH2 empowers researchers to design PROTACs for a wide array of protein targets previously considered "undruggable" by traditional inhibitors. This includes transcription factors, scaffolding proteins, and other non-enzymatic proteins. This has led to the development of novel degraders for targets in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK). nih.govsemanticscholar.org
Chemical Biology Probes: Beyond therapeutic applications, PROTACs synthesized from this building block serve as powerful chemical probes to study protein function. By inducing rapid and selective degradation of a target protein, researchers can observe the direct downstream biological consequences, providing a clearer understanding of the protein's role in cellular processes than what can be achieved with inhibitors or genetic knockdown techniques like RNAi.
Structure
2D Structure
3D Structure of Parent
Eigenschaften
Molekularformel |
C15H17ClN4O4 |
|---|---|
Molekulargewicht |
352.77 g/mol |
IUPAC-Name |
5-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C15H16N4O4.ClH/c16-5-6-17-8-1-2-9-10(7-8)15(23)19(14(9)22)11-3-4-12(20)18-13(11)21;/h1-2,7,11,17H,3-6,16H2,(H,18,20,21);1H |
InChI-Schlüssel |
YSACDBBTDKQGFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCN.Cl |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Derivatization of Pomalidomide 5 C2 Nh2 Hydrochloride
Synthesis of the Core Pomalidomide-5-C2-NH2 (hydrochloride) Moiety
The synthesis of Pomalidomide-5-C2-NH2 (hydrochloride) is a strategic chemical process that starts from a pomalidomide (B1683931) precursor. A prevalent and effective method for introducing the C2-NH2 linker at the desired position on the phthalimide (B116566) ring is through a nucleophilic aromatic substitution (SNAr) reaction. rsc.orgnih.gov This approach typically utilizes a fluorinated precursor, such as 4-fluorothalidomide, where the fluorine atom serves as a good leaving group. rsc.orgresearchgate.net
The SNAr reaction involves reacting the fluorinated pomalidomide precursor with a protected form of 2-aminoethylamine, such as N-Boc-ethylenediamine. The Boc (tert-butyloxycarbonyl) protecting group prevents the primary amine from engaging in unwanted side reactions. The reaction is typically carried out in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) with a base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the substitution. nih.gov Following the successful coupling of the linker, the Boc protecting group is removed under acidic conditions to reveal the terminal primary amine. The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt, which often enhances the compound's stability and handling characteristics. medchemexpress.comsigmaaldrich.com Alternative routes may involve the alkylation of the aromatic amine on the pomalidomide ring, though this can sometimes suffer from lower chemoselectivity. rsc.orgnih.gov
Strategies for Linker Functionalization and Conjugation via the Amine Group
The terminal amine of Pomalidomide-5-C2-NH2 is a key functional group that allows for its conjugation to a wide variety of molecules, enabling its use as a versatile building block for PROTACs. sigmaaldrich.com The linker itself is a critical component of a PROTAC, influencing the molecule's solubility, cell permeability, and ability to facilitate a productive ternary complex between the target protein and the E3 ligase. researchgate.net
Polyethylene (B3416737) Glycol (PEG) Linker Variations and Synthesis
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their favorable properties, including increased hydrophilicity, which can improve the solubility and pharmacokinetic profile of the final degrader molecule. nih.gov The synthesis of pomalidomide-PEG conjugates is typically achieved through a standard amide bond formation. The primary amine of Pomalidomide-5-C2-NH2 is reacted with a PEG linker that has a terminal carboxylic acid group. This reaction is mediated by common peptide coupling reagents. researchgate.net
The length of the PEG chain is a crucial variable that is often optimized to ensure the proper distance and orientation for effective ternary complex formation. sigmaaldrich.com Researchers synthesize and screen libraries of PROTACs with varying PEG linker lengths to identify the optimal construct for degrading a specific target protein.
Below is a table of representative PEG linkers used in pomalidomide conjugates.
| Linker Type | Common Name | Structure |
| PEG3 Linker | 3-unit PEG linker | -CH₂CH₂OCH₂CH₂OCH₂CH₂- |
| PEG4 Linker | 4-unit PEG linker | -CH₂CH₂OCH₂CH₂OCH₂CH₂OCH₂CH₂- |
| PEG5 Linker | 5-unit PEG linker | -CH₂CH₂OCH₂CH₂OCH₂CH₂OCH₂CH₂OCH₂CH₂- |
Alkyl Linker Design and Construction
Alkyl chains provide a more rigid and structurally defined alternative to flexible PEG linkers. nih.gov This rigidity can be advantageous for optimizing the geometry of the ternary complex. Similar to PEG linkers, the length of the alkyl chain is a critical parameter that is systematically varied during the PROTAC design process to achieve maximal degradation efficacy.
The construction of alkyl-linked pomalidomide conjugates follows a similar synthetic logic to PEGylation. Pomalidomide-5-C2-NH2 is coupled with a bifunctional alkyl linker containing a terminal carboxylic acid. This amide coupling reaction creates a stable bond, tethering the pomalidomide moiety to the alkyl chain, which can then be further functionalized or connected to a target-binding ligand. Specific examples found in chemical catalogs include pomalidomide conjugated to C2 and C6 alkyl amine linkers, highlighting the modularity of this approach. sigmaaldrich.comsigmaaldrich.com
The table below shows examples of different alkyl linker lengths used in pomalidomide-based building blocks.
| Linker Type | Number of Carbon Atoms | Example Compound Suffix |
| Ethyl Linker | 2 | -C2-NH2 sigmaaldrich.com |
| Propyl Linker | 3 | -C3-NH2 |
| Butyl Linker | 4 | -C4-NH2 |
| Hexyl Linker | 6 | -C6-NH2 sigmaaldrich.com |
Facile and High-Yielding Preparation of Pomalidomide-5-C2-NH2 (hydrochloride) Conjugates
Efficiency in synthesis is paramount for the rapid development and screening of PROTAC libraries. researchgate.netrsc.org Significant efforts have been made to develop facile and high-yielding methods for preparing pomalidomide conjugates. Standard peptide coupling reactions, utilizing reagents like N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in combination with additives such as 4-dimethylaminopyridine (B28879) (DMAP), are commonly used to form the amide bond between the pomalidomide linker-amine and a carboxylic acid on the target ligand. nih.govpeptide.com
To accelerate the synthesis, methods such as microwave-assisted synthesis (MAS) have been optimized, significantly reducing reaction times from hours to minutes while achieving high yields. rsc.org Furthermore, one-pot reaction strategies have been developed that obviate the need for intermediate purification steps, streamlining the production of PROTAC libraries. rsc.orgnih.govrsc.org An alternative high-efficiency conjugation strategy is the copper-assisted azide-alkyne cycloaddition (CuAAC), or "click chemistry." rsc.org This requires preparing an azide- or alkyne-functionalized pomalidomide building block, which then reacts with a correspondingly functionalized linker with high specificity and yield. rsc.orgsigmaaldrich.com
Rational Design of Pomalidomide-5-C2-NH2 (hydrochloride) Derivatives for PROTAC Development
The rational design of PROTACs is a complex, multi-parameter optimization problem. researchgate.net Pomalidomide-5-C2-NH2 serves as a well-validated ligand for recruiting the Cereblon (CRBN) E3 ubiquitin ligase, which is a key component of the CUL4-RING E3 ubiquitin ligase (CRL4CRBN) complex. nih.govnih.gov When incorporated into a PROTAC, the pomalidomide moiety binds to CRBN, while the other end of the molecule binds to a protein of interest (POI), bringing the two into close proximity. nih.govnih.gov
This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. researchgate.net The success of this process is highly dependent on the formation of a stable and productive ternary complex (POI-PROTAC-CRBN). The design of the linker—its length, flexibility, and attachment points—is therefore critical. nih.gov Computational modeling and artificial intelligence are increasingly used to predict optimal linker geometries and guide the de novo design of PROTACs. researchgate.netresearchgate.net Furthermore, rational design principles are applied to minimize off-target effects. For instance, modifications at the C5 position of the phthalimide ring have been shown to reduce the unwanted degradation of endogenous zinc finger proteins while enhancing the potency of the desired on-target degradation. nih.govnih.govresearchgate.net
Molecular Recognition and Cereblon Crbn Recruitment by Pomalidomide 5 C2 Nh2 Hydrochloride
Structural Basis of Pomalidomide-5-C2-NH2 (hydrochloride) Binding to CRBN
Pomalidomide-5-C2-NH2 (hydrochloride) is a derivative of pomalidomide (B1683931), an immunomodulatory drug (IMiD). The binding of pomalidomide and by extension its derivatives to Cereblon (CRBN) is highly specific and relies on a series of well-defined molecular interactions. The core of this interaction is the glutarimide (B196013) ring of the pomalidomide molecule, which inserts into a hydrophobic pocket on the surface of CRBN. This pocket is often referred to as the "thalidomide-binding domain."
Key to the stability of the Pomalidomide-CRBN complex are hydrogen bonds formed between the glutarimide ring and specific amino acid residues within the CRBN binding pocket. Notably, a conserved tryptophan residue in CRBN forms a crucial π-π stacking interaction with the phthalimide (B116566) ring of pomalidomide. This interaction is a hallmark of IMiD binding to CRBN.
Table 1: Key Interacting Residues in the CRBN Binding Pocket
| Interacting Residue in CRBN | Type of Interaction with Pomalidomide |
|---|---|
| Tryptophan (conserved) | π-π stacking with the phthalimide ring |
| Histidine | Hydrogen bonding |
| Valine | Van der Waals forces |
| Proline | Hydrophobic interactions |
Conformational Dynamics and Allosteric Modulation of the CRBN-Pomalidomide-5-C2-NH2 (hydrochloride) Complex
The binding of Pomalidomide-5-C2-NH2 (hydrochloride) to CRBN is not a simple lock-and-key mechanism but rather a dynamic process that induces conformational changes in the CRBN protein. These changes are critical for the subsequent recruitment of neosubstrates to the E3 ligase complex. Upon binding, the surface of CRBN is altered, creating a new interface that is favorable for the binding of specific proteins that are not endogenous substrates of CRBN.
This allosteric modulation is a central feature of the mechanism of action of pomalidomide and its derivatives. The conformational shift induced by the drug effectively "rewires" the substrate specificity of the E3 ligase. The 5-C2-NH2 extension, while not directly involved in the primary binding event, can further influence the conformational landscape of the CRBN complex, potentially affecting the orientation and presentation of the newly formed binding surface. This can have implications for the affinity and selectivity of neosubstrate recruitment.
Impact of Pomalidomide-5-C2-NH2 (hydrochloride) on CRBN E3 Ligase Substrate Specificity and Ubiquitination Activity
The primary consequence of the binding of Pomalidomide-5-C2-NH2 (hydrochloride) to CRBN is the recruitment of novel proteins, or "neosubstrates," to the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. These neosubstrates are then targeted for ubiquitination and subsequent degradation by the proteasome. The identity of the recruited neosubstrates is determined by the specific chemical structure of the IMiD.
For pomalidomide, well-characterized neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to the therapeutic effects of pomalidomide in certain cancers. The binding of pomalidomide to CRBN creates a composite binding surface that is recognized by a degron motif present in Ikaros and Aiolos.
The 5-C2-NH2 (hydrochloride) modification is a key feature for the development of PROTACs. In this context, the pomalidomide moiety serves as the CRBN-recruiting "warhead," while the amine group is used to attach a linker connected to a ligand for a target protein of interest. The resulting bifunctional molecule can then bring the target protein into proximity with the E3 ligase, leading to its ubiquitination and degradation. The length and chemical nature of the linker, which is attached at the 5-C2-NH2 position, can significantly impact the efficiency and selectivity of this process.
Table 2: Neosubstrates Targeted by the Pomalidomide-CRBN Complex
| Neosubstrate | Biological Function | Consequence of Degradation |
|---|---|---|
| Ikaros (IKZF1) | Lymphoid transcription factor | Immunomodulatory and anti-cancer effects |
| Aiolos (IKZF3) | Lymphoid transcription factor | Immunomodulatory and anti-cancer effects |
| Casein Kinase 1α (CK1α) | Kinase involved in various cellular processes | Therapeutic potential in myelodysplastic syndromes |
| GSPT1 | Translation termination factor | Potential anti-cancer activity |
Role of Pomalidomide 5 C2 Nh2 Hydrochloride in Targeted Protein Degradation Tpd Technologies
Design Principles and Rational Approaches for PROTACs Utilizing Pomalidomide-5-C2-NH2 (hydrochloride) as a CRBN Ligand
The primary design principle for using Pomalidomide-5-C2-NH2 (hydrochloride) is to hijack the CRBN E3 ligase complex, which is part of the Cullin-4-RING E3 ubiquitin ligase (CRL4) family. nih.gov Pomalidomide (B1683931) binds to a specific pocket in CRBN, altering its substrate specificity. nih.gov In PROTAC design, this interaction is exploited to bring a non-native protein target into proximity with the E3 ligase machinery.
Rational design of PROTACs using this building block involves several key considerations:
Modular Assembly: The compound is designed for straightforward synthesis. The terminal primary amine on the C2 linker allows for facile conjugation with a variety of POI ligands that contain a compatible functional group, such as a carboxylic acid, enabling amide bond formation. sigmaaldrich.com This modularity permits the rapid generation of PROTAC libraries to screen for optimal degraders.
Ternary Complex Formation: A successful PROTAC must effectively induce and stabilize a ternary complex consisting of the POI, the PROTAC molecule, and the CRBN E3 ligase. nih.govnih.gov The geometry and stability of this complex are paramount for efficient ubiquitination of the POI. The design must therefore consider not only the binary binding affinities of the two ends of the PROTAC to their respective targets but also the cooperative interactions within the fully formed ternary structure.
Linker Attachment Point: The linker is attached at the C5 position of the pomalidomide phthalimide (B116566) ring. This specific vector of attachment influences the orientation of the recruited POI relative to the E3 ligase complex. nih.govnih.gov Research indicates that the choice between C4 and C5 substitution on the phthalimide ring can significantly impact the degradation efficacy of the resulting PROTAC, making the C5 position a key design element. nih.govresearchgate.net
Structure-Activity Relationships (SAR) in Pomalidomide-5-C2-NH2 (hydrochloride)-Based PROTACs
The efficacy of a PROTAC is not merely the sum of its parts; it is highly dependent on the intricate interplay between the E3 ligand, the linker, and the POI ligand. The structure-activity relationships (SAR) for Pomalidomide-5-C2-NH2 (hydrochloride)-based PROTACs are therefore complex and multi-faceted.
The linker connecting the pomalidomide moiety to the POI ligand is a critical determinant of PROTAC activity. Its properties directly influence the ability of the molecule to facilitate a productive ternary complex. nih.gov
Linker Length: The two-carbon chain of Pomalidomide-5-C2-NH2 provides a relatively short and somewhat rigid connection. The optimal linker length is highly dependent on the specific POI and the topology of the binding sites on both the POI and CRBN. Studies have shown that both very short and longer polyethylene (B3416737) glycol (PEG) or alkyl chain linkers can yield potent degraders. nih.gov However, the relationship is not always linear; for some targets, PROTACs with intermediate-length linkers have shown reduced potency compared to those with shorter or longer linkers, underscoring the need for empirical optimization for each new target. nih.gov
Linker Rigidity: A more rigid linker, like the short C2 alkyl chain, can reduce the entropic penalty of forming the ternary complex, potentially leading to higher efficacy. However, it also restricts the possible orientations between the POI and E3 ligase. More flexible linkers, such as those containing PEG units, allow for more conformational sampling, which may be necessary to achieve a productive orientation. nih.gov
Linker Composition: The composition of the linker (e.g., alkyl, PEG, or other functionalities) impacts the physicochemical properties of the PROTAC, including solubility and cell permeability. While the core Pomalidomide-5-C2-NH2 provides an alkyl foundation, further modifications to the linker during PROTAC synthesis can be used to fine-tune these properties. nih.gov
The table below summarizes findings on how linker length can impact degradation efficiency for CRBN-based PROTACs.
| PROTAC Target | Linker Type | Observation on Length | Reference |
| BRD4 | PEG | Potency decreased as linker length increased in a VHL-based series, but an unexpected pattern was seen with CRBN-based PROTACs where 0, 4-5 PEG units were more potent than 1-2 units. | nih.gov |
| hRpn13 | Alkyl Chain | In a VHL-based series, varying a -(CH2)n- linker showed that a 5-carbon linker (n=5) provided a 2-fold improvement in potency over the original PROTAC. | nih.gov |
The specific attachment point on the pomalidomide core and the molecule's stereochemistry are crucial for its function within a PROTAC.
Attachment Point: Pomalidomide offers two primary, non-equivalent positions on its phthalimide ring for linker attachment: C4 and C5. nih.gov Pomalidomide-5-C2-NH2 (hydrochloride) utilizes the C5 position. The choice of this exit vector significantly affects the ultimate orientation of the recruited POI. Studies directly comparing C4- and C5-linked PROTACs have demonstrated that this choice can have a profound impact on degradation potency. For instance, in a study targeting Bruton's tyrosine kinase (BTK), the C5-substituted PROTAC derivative (MT-809) was found to be substantially more potent (DC₅₀ = 11.6 nM) than its C4-substituted counterpart (MT-541, DC₅₀ = 90.1 nM), even with the same linker. nih.gov Conversely, other studies have noted that attaching the linker at the C5 position can sometimes reduce the degradation of known CRBN neosubstrates like the transcription factor IKZF1. nih.gov
Stereochemistry: The glutarimide (B196013) ring of pomalidomide contains a chiral center. This stereochemistry is critical for high-affinity binding to CRBN. The (S)-enantiomer is known to be the active form that binds to CRBN, while the (R)-enantiomer is significantly less active. Therefore, maintaining the correct stereochemistry during the synthesis of Pomalidomide-5-C2-NH2 and the subsequent PROTAC is essential for ensuring potent E3 ligase recruitment and degradation efficacy.
The following table presents comparative data on the effect of the pomalidomide attachment point.
| PROTAC Target | C4-Linked PROTAC (DC₅₀) | C5-Linked PROTAC (DC₅₀) | Conclusion | Reference |
| H-PGDS (PROTAC3 vs PROTAC4) | 71.4 ± 34.8 pM | 23.8 ± 18.4 pM | C5-linked PROTAC showed significantly higher potency. | nih.gov |
| BTK (MT-541 vs MT-809) | 90.1 nM | 11.6 nM | C5-linked PROTAC was approximately 8-fold more potent. | nih.gov |
Optimization Strategies for PROTAC Potency, Selectivity, and Cell Permeability using Pomalidomide-5-C2-NH2 (hydrochloride) Derivatives
Potency: Potency can be increased by optimizing the linker to achieve a more stable and productive ternary complex, as discussed in section 4.2.1. Additionally, modifications to the pomalidomide core itself can enhance binding affinity to CRBN or improve interactions within the ternary complex.
Selectivity: A significant challenge with IMiD-based PROTACs is the potential for off-target degradation of CRBN's natural neosubstrates (e.g., IKZF1, GSPT1) or other zinc finger (ZF) proteins. nih.govnih.gov This can lead to unintended biological consequences. A key optimization strategy is the "bumped" PROTAC approach. By introducing larger substituents at the C5 position of the phthalimide ring, it is possible to create steric hindrance that disrupts the binding of off-target ZF proteins to the pomalidomide moiety, thereby reducing their degradation. nih.govresearchgate.net This strategy has been shown to enhance on-target potency while minimizing off-target effects. nih.gov
Cell Permeability: Due to their large size and high molecular weight, PROTACs often suffer from poor cell permeability, limiting their biological activity and potential as oral therapeutics. nih.gov Optimization strategies focus on reducing the molecule's polar surface area and increasing its lipophilicity, though a careful balance must be struck. One advanced approach involves designing the linker to promote intramolecular hydrogen bonding, which encourages the PROTAC to adopt a folded, more compact conformation in solution. nih.gov This folded state can mask polar groups, effectively reducing the three-dimensional polar surface area (3D PSA) and enhancing passive diffusion across the cell membrane. nih.gov
Preclinical Investigations of Pomalidomide 5 C2 Nh2 Hydrochloride Derived Protacs
In Vitro Degradation Assays and Cellular Phenotypes in Model Systems
The initial evaluation of Pomalidomide-5-C2-NH2 (hydrochloride)-derived PROTACs involves rigorous in vitro testing to confirm their ability to induce the degradation of the target protein and to assess the subsequent effects on cancer cells. These assays are fundamental to establishing a compound's proof-of-concept and therapeutic potential.
Researchers employ quantitative Western blotting to measure the extent of target protein degradation. Key metrics determined from these assays include the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). nih.govnih.gov For instance, studies on pomalidomide-based PROTACs targeting the Epidermal Growth Factor Receptor (EGFR) in A549 lung cancer cells demonstrated potent, concentration-dependent degradation. nih.gov One such PROTAC, compound 16, achieved a DC50 value of 32.9 nM. nih.gov Similarly, a PROTAC designed to degrade Histone Deacetylase 8 (HDAC8), named ZQ-23, showed significant and selective degradation with a DC50 of 147 nM and a Dmax of 93%. nih.gov
The degradation of the target protein is designed to translate into a measurable cellular phenotype, such as the inhibition of cell proliferation or the induction of apoptosis (programmed cell death). The anti-proliferative effects are typically quantified by IC50 values (the concentration of the drug that inhibits cell growth by 50%). For example, pomalidomide-based EGFR PROTACs exhibited potent cytotoxic activity against a panel of human cancer cell lines, including MCF-7 (breast), HepG-2 (liver), HCT-116 (colorectal), and A549 (lung). nih.gov Compound 16 was found to be significantly more active than the inhibitor erlotinib (B232) in all tested cell lines. nih.gov Further analysis confirmed that the cytotoxic effects of these PROTACs are linked to the induction of apoptosis. semanticscholar.org In another example, a BRD4-degrader, compound 21, demonstrated high anti-proliferative potency against the human monocyte lymphoma cell line THP-1 with an IC50 value of 0.81 μM. nih.gov
Table 1: In Vitro Activity of Pomalidomide-Based PROTACs
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Cellular Effect (IC50) | Reference |
|---|---|---|---|---|---|---|
| 15 | EGFR | A549 | 43.4 | Not Reported | More active than doxorubicin | nih.govnih.gov |
| 16 | EGFR | A549 | 32.9 | 96 | 7.18x more active than erlotinib (A549) | nih.govnih.gov |
| ZQ-23 | HDAC8 | Not Specified | 147 | 93 | Not Reported | nih.gov |
| 21 | BRD4 | THP-1 | Not Reported | Not Reported | 0.81 µM | nih.gov |
Cellular Pathway Modulation and Downstream Effects of Target Protein Degradation by PROTACs
The therapeutic effect of Pomalidomide-5-C2-NH2 (hydrochloride)-based PROTACs stems from the downstream consequences of eliminating the target protein. By degrading the target, these PROTACs disrupt the cellular pathways in which the protein functions. The mechanism relies on hijacking the ubiquitin-proteasome system (UPS), where the PROTAC induces proximity between the target protein and the CRBN E3 ligase, leading to poly-ubiquitination of the target and its subsequent destruction by the proteasome. nih.govoup.com
The degradation of a target protein leads to predictable changes in its associated signaling pathways. For example:
Suppression of Downstream Oncogenes: A PROTAC targeting BRD4, a key transcriptional regulator, was shown to effectively induce the degradation of BRD4 protein, which in turn led to the suppression of the oncogene c-Myc, a well-established downstream target of BRD4. nih.gov
Modulation of Substrate Modification: A pomalidomide-based PROTAC targeting HDAC8 not only degraded the enzyme but also produced a functional consequence: a dose-dependent increase in the levels of acetylated SMC-3, a known substrate of HDAC8. nih.gov This demonstrates that the degradation has a direct impact on the target's enzymatic activity within the cell.
Induction of Cell Cycle Arrest and Necrosis: In addition to apoptosis, pomalidomide-derived EGFR PROTACs have been shown to stimulate necrosis and cause cell cycle arrest in non-small cell lung cancer cells, highlighting multiple avenues of anti-cancer activity. nih.govsemanticscholar.org
Degradation of Transcription Factors: The pomalidomide (B1683931) moiety itself, as an immunomodulatory drug (IMiD), alters the substrate preference of CRBN to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which is a key part of its anti-myeloma activity. nih.gov This intrinsic activity can be a feature of the resulting PROTACs.
These findings confirm that the degradation of the target protein by these PROTACs effectively shuts down its biological function and modulates downstream cellular pathways critical for cancer cell survival and proliferation.
Pharmacodynamic and Efficacy Studies of Pomalidomide-5-C2-NH2 (hydrochloride)-Based PROTACs in Non-Human Animal Models (e.g., xenograft models, transgenic models)
Pharmacodynamic studies aim to confirm that the PROTAC can degrade its target protein within the tumor tissue after administration. This is often measured by collecting tumor samples at various time points post-treatment and analyzing the target protein levels via Western blot or immunohistochemistry. A key finding from in vivo studies with PROTACs is the potential for a prolonged pharmacodynamic effect that outlasts the drug's exposure. nih.gov
For example, studies with a PROTAC targeting RIPK2 in rats demonstrated that a single dose could lead to significant and sustained target protein degradation for several days. nih.gov The degradation of RIPK2 was time-dependent, increasing from approximately 50% at 8 hours to over 80% at 72 hours post-dose. nih.gov This resulted in a durable inhibition of downstream signaling (TNFα release) that persisted even as the PROTAC itself was cleared from circulation. nih.gov This extended duration of action is a potential advantage of protein degraders over traditional inhibitors, as it may allow for less frequent dosing. The rate of re-synthesis of the target protein becomes a critical factor in determining the duration of the therapeutic effect. nih.gov
Efficacy studies in xenograft models measure the PROTAC's ability to inhibit tumor growth. Mice are treated with the PROTAC, and tumor volume is monitored over time compared to a vehicle-treated control group. Successful pomalidomide-based PROTACs have been shown to exert significant anti-tumor activity in vivo. researchgate.net
Mechanisms of Acquired Resistance to Pomalidomide-5-C2-NH2 (hydrochloride)-Based Degraders in Preclinical Models
A significant challenge in cancer therapy is the development of drug resistance. For pomalidomide-based PROTACs, resistance can emerge through several mechanisms that prevent the successful degradation of the target protein.
CRBN Mutations and Expression Levels
Since pomalidomide-based PROTACs are entirely dependent on the CRBN E3 ligase, alterations in the CRBN gene are a primary mechanism of acquired resistance. frontiersin.org Preclinical and clinical data for IMiDs like pomalidomide show that cancer cells can evade the drug's effects through:
Mutations: Point mutations within the CRBN gene can prevent pomalidomide from binding, thereby rendering the PROTAC ineffective. nih.govnih.gov Some mutations lead to a complete loss of function, while others may have effects that are dependent on the specific drug. nih.gov
Gene Deletion or Copy Loss: Loss of the genomic region containing the CRBN gene eliminates the E3 ligase component required by the PROTAC. nih.gov
Downregulation of Expression: Reduced transcription or translation of the CRBN gene leads to lower levels of the protein, which limits the cell's capacity for PROTAC-mediated degradation. researchgate.net Studies in multiple myeloma have shown that the frequency of CRBN aberrations increases as patients progress through therapies, with nearly one-third of patients refractory to pomalidomide exhibiting such alterations. nih.gov
Alterations in Ubiquitin-Proteasome System Components and Associated Pathways
The PROTAC mechanism relies on the entire ubiquitin-proteasome system. Resistance can arise from alterations in other key components of this pathway. The CRBN E3 ligase is a complex of multiple proteins, including Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), and ROC1. nih.gov Mutations or downregulation of any of these essential partners could impair the ligase's function and thus confer resistance. While much of the focus has been on CRBN, the principle has been demonstrated in other systems; for instance, loss of CUL2 has been reported as a resistance mechanism to PROTACs that utilize the VHL E3 ligase. nih.gov Furthermore, since PROTACs ultimately rely on the proteasome for degradation, mutations in proteasome subunits could also theoretically lead to resistance by preventing the breakdown of the ubiquitinated target protein. researchgate.net
Adaptive Cellular Responses and Bypass Mechanisms
Cancer cells can develop resistance by adapting their internal signaling networks to bypass their dependency on the targeted protein. Even if the PROTAC effectively degrades its target, the cell may survive by:
Upregulating Bypass Pathways: The cell might activate a parallel signaling pathway that provides the same survival or proliferative signals as the degraded target. For example, some studies suggest that the CRBN substrate ARID2 can regulate the oncogene MYC independently of the canonical IKZF1/3 pathway, offering a potential route for bypass. frontiersin.org
Substrate Competition: CRBN binds to numerous endogenous proteins. It has been proposed that the overexpression of other natural substrates of CRBN could compete with the PROTAC-target complex for binding to the E3 ligase. frontiersin.org This competition would reduce the efficiency of target degradation and lead to resistance.
Metabolic Reprogramming: Emerging evidence from studies on pomalidomide resistance in multiple myeloma suggests that metabolic changes, such as altered glycine (B1666218) levels, are associated with the resistant phenotype. nih.govresearchgate.net This indicates that cells can undergo broader adaptive changes to survive the pressure of the therapy.
Computational and Biophysical Characterization of Pomalidomide 5 C2 Nh2 Hydrochloride and Its Conjugates
Molecular Docking and Dynamics Simulations of CRBN-Ligand and Ternary Complex Interactions
Molecular modeling techniques are fundamental in elucidating the interactions between pomalidomide (B1683931) derivatives, CRBN, and the subsequent ternary complexes formed with a protein of interest (POI).
CRBN-Ligand Interactions: Molecular docking studies consistently show that the glutarimide (B196013) ring of pomalidomide and its analogs is crucial for binding to CRBN. nih.govscielo.org.za This moiety fits into a specific tryptophan-rich pocket within the CRBN thalidomide-binding domain (TBD). nih.gov Key interactions involve amino acid residues such as Tryptophan 380, Tryptophan 386, and Phenylalanine 404. nih.gov The phthalimide (B116566) portion of the molecule is more solvent-exposed, and modifications at this site, such as the C2-NH2 linker at the 5-position, are critical for recruiting target proteins without disrupting the primary binding to CRBN. nih.govscielo.org.za The amino group on the isoindolinone moiety influences the spatial interaction with CRBN and can affect the specificity for neosubstrates. nih.gov
Ternary Complex Simulations: Molecular dynamics (MD) simulations provide insights into the stability and dynamics of the PROTAC-mediated ternary complex (POI-PROTAC-CRBN). scielo.org.zanih.gov These simulations can assess the conformational changes in the proteins upon complex formation and analyze the network of interactions that stabilize the assembly. researchgate.net For instance, studies on lenalidomide (B1683929), a close analog of pomalidomide, have shown that the drug can stabilize pre-existing, labile interactions between CRBN and a neosubstrate, effectively acting as a "molecular glue". nih.gov MD simulations can track the stability of the complex over time by analyzing metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the number of hydrogen bonds at the interface. researchgate.net These computational approaches are vital for understanding the structural basis of cooperativity, where the formation of the ternary complex is more favorable than the individual binary interactions. nih.gov
| Component | Key Interacting Residues/Moieties | Interaction Type | Reference |
|---|---|---|---|
| Pomalidomide Glutarimide Ring | CRBN (Trp380, Trp386, Phe404) | Hydrophobic interactions, π-stacking | nih.gov |
| Pomalidomide Phthalimide Ring | Solvent/Neosubstrate Interface | Forms interaction surface for target protein | scielo.org.za |
| Pomalidomide 4-Amino Group | CRBN | Contributes to binding specificity | nih.gov |
| PROTAC Linker | CRBN and POI | Forms extensive contacts, can be buried at the interface | nih.gov |
Advanced Biophysical Techniques for Studying Binding Affinity and Kinetics
Several advanced biophysical methods are employed to quantitatively measure the binding affinities and kinetics of pomalidomide-based ligands and PROTACs. nih.gov These experimental techniques are crucial for validating computational models and providing thermodynamic and kinetic data essential for drug development.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction. researchgate.net ITC is a powerful tool for studying the formation of both the binary complex (e.g., Pomalidomide-5-C2-NH2 with CRBN) and the ternary complex. nih.gov By performing reverse ITC experiments, researchers can measure cooperativity (α), a metric that describes how the binding of the first protein influences the binding of the second protein to the PROTAC. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to monitor binding events in real-time. nih.gov It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. This method is highly sensitive and can be used to characterize the binding of pomalidomide derivatives to immobilized CRBN, providing a detailed understanding of the binding kinetics that govern complex formation and stability.
Fluorescence-Based Thermal Shift Assay (TSA): TSA, also known as differential scanning fluorimetry, measures the thermal stability of a protein by monitoring changes in fluorescence as the protein unfolds with increasing temperature. The binding of a ligand typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This method can be used to confirm the binding of pomalidomide and its derivatives to CRBN. researchgate.netresearchgate.net For example, fluorescence-based thermal shift assays have demonstrated the binding of pomalidomide and lenalidomide to a recombinant human CRBN–DDB1 complex. researchgate.net
| Technique | Key Information Provided | Primary Application for Pomalidomide Conjugates | Reference |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Characterizing thermodynamics of binary and ternary complex formation; measuring cooperativity. | nih.govresearchgate.net |
| Surface Plasmon Resonance (SPR) | Association (kon) and Dissociation (koff) rates, Binding Affinity (Kd) | Determining the real-time kinetics of ligand-CRBN and PROTAC-mediated interactions. | nih.gov |
| Thermal Shift Assay (TSA) | Ligand-induced protein stabilization (ΔTm) | Confirming direct binding of pomalidomide derivatives to CRBN. | researchgate.netresearchgate.net |
Computational Prediction of PROTAC Formation, Degradation Efficiency, and Off-Target Interactions
Computational tools are increasingly important for predicting the efficacy and potential liabilities of PROTACs derived from Pomalidomide-5-C2-NH2.
Prediction of Ternary Complex Formation: The successful formation of a productive ternary complex is a prerequisite for protein degradation. nih.gov Computational methods are being developed to model the three-dimensional structures of these complexes. nih.gov Tools like DegraderTCM aim to predict the geometry of PROTAC-mediated ternary complexes with low computational cost, which is crucial for the initial stages of PROTAC design. nih.gov These models help in optimizing linker length and composition to ensure a stable and effective ternary structure.
Prediction of Degradation Efficiency: A key goal in PROTAC development is to predict their degradation efficiency, often quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). nih.gov Machine learning pipelines are being developed to predict these parameters by using chemical fingerprints of the PROTAC components (warhead, linker, E3 ligand) and sequences of the target protein and E3 ligase. biorxiv.org For example, pomalidomide-based PROTACs have been shown to induce potent degradation; compound ZQ-23, a PROTAC tethering a histone deacetylase inhibitor to pomalidomide, selectively degraded HDAC8 with a DC50 of 147 nM and a Dmax of 93%. nih.gov
Prediction of Off-Target Interactions: A significant challenge in drug development is minimizing off-target effects. For PROTACs, this includes unintended degradation of proteins other than the POI. The substoichiometric, catalytic nature of PROTACs can potentially lead to fewer off-target effects compared to traditional inhibitors. nih.gov However, computational screening and predictive models are essential to identify potential off-target liabilities early in the design process. This can involve analyzing the structural and chemical similarity of the PROTAC's warhead to known binders of other proteins or using machine learning models trained on known off-target data.
Quantum Chemical Calculations for Pomalidomide-5-C2-NH2 (hydrochloride) Derivatives
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of the electronic properties of molecules like Pomalidomide-5-C2-NH2 and its derivatives. rsc.orgscispace.com
These calculations are used to:
Determine Molecular Properties: DFT can compute various atomic and molecular properties, including optimized geometries, charge distributions, and dipole moments. scispace.com
Predict Reactive Sites: By calculating the Molecular Electrostatic Potential (MESP), researchers can identify the regions of a molecule that are prone to electrophilic or nucleophilic attack. scispace.com This is valuable for predicting how a derivative might interact with biological macromolecules or for planning synthetic modifications.
Analyze Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are important indicators of a molecule's chemical reactivity and kinetic stability. scispace.com
Calculate Bond Dissociation Energies (BDE): BDE calculations can assess the strength of specific bonds within a molecule, providing insights into its metabolic stability and the likelihood of degradation through specific pathways. scispace.com
For Pomalidomide-5-C2-NH2, these calculations can help rationalize the impact of the linker on the electronic structure of the pomalidomide core and guide the design of novel PROTACs with improved properties. rsc.orgresearchgate.net
| Calculated Property | Significance in Drug Design | Reference |
|---|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D conformation for docking studies. | scispace.com |
| Molecular Electrostatic Potential (MESP) | Identifies sites for non-covalent interactions (e.g., hydrogen bonding). | scispace.com |
| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. | scispace.com |
| Bond Dissociation Energy (BDE) | Assesses molecular stability and potential for autoxidation or degradation. | scispace.com |
Advanced Applications and Future Directions in Pomalidomide 5 C2 Nh2 Hydrochloride Research
Development of Novel E3 Ligase Ligands and Allosteric Modulators Based on Pomalidomide-5-C2-NH2 (hydrochloride) Scaffolds
The Pomalidomide-5-C2-NH2 (hydrochloride) scaffold is a cornerstone in the development of new and improved E3 ligase ligands. Researchers are actively exploring modifications to this core structure to enhance binding affinity, selectivity, and to modulate the activity of the cereblon E3 ligase complex.
Furthermore, the inherent reactivity of the primary amine in Pomalidomide-5-C2-NH2 allows for the synthesis of diverse libraries of derivatives. nih.govresearchgate.netrsc.org By reacting this amine with various chemical moieties, researchers can systematically explore the structure-activity relationship (SAR) and optimize the properties of the E3 ligase ligand. This approach is crucial for developing ligands with tailored degradation profiles and improved therapeutic windows.
The concept of allosteric modulation of cereblon is another exciting frontier. While pomalidomide (B1683931) itself is known to induce conformational changes in CRBN upon binding, researchers are investigating how derivatives of the Pomalidomide-5-C2-NH2 scaffold can further fine-tune these allosteric effects. The goal is to develop modulators that can either enhance or inhibit the recruitment of specific substrate proteins to the E3 ligase complex, offering a more nuanced control over protein degradation pathways.
Integration of Pomalidomide-5-C2-NH2 (hydrochloride) in Multi-Targeting and Multi-Degrader Strategies
The versatility of the Pomalidomide-5-C2-NH2 (hydrochloride) linker allows for its incorporation into innovative multi-targeting and multi-degrader strategies. These approaches aim to address complex diseases driven by multiple pathological proteins or pathways.
Multi-targeting PROTACs , also known as dual-degraders, are designed to simultaneously degrade two different protein targets. This is achieved by creating a chimeric molecule that incorporates a ligand for each target protein, connected by a linker to the Pomalidomide-5-C2-NH2 moiety. For example, researchers have designed pomalidomide-based PROTACs that can degrade both a primary cancer-driving protein and a protein involved in drug resistance, offering a potential strategy to overcome therapeutic failure.
A notable example is the development of PROTACs targeting both histone deacetylases (HDACs) and other cancer-related proteins. In one study, a series of HDAC8 degraders were synthesized by linking an HDAC6/8 dual inhibitor to pomalidomide. nih.gov The most promising compound, ZQ-23, demonstrated significant and selective degradation of HDAC8. nih.gov This highlights the potential of using the pomalidomide scaffold to create dual-functional molecules with enhanced therapeutic efficacy.
Multi-degrader strategies involve the combination of multiple PROTACs, each targeting a different protein. The modular nature of PROTACs, facilitated by building blocks like Pomalidomide-5-C2-NH2, allows for the rational design of such combination therapies. This approach could be particularly effective in treating heterogeneous diseases where multiple protein targets contribute to the pathology.
Exploration of Pomalidomide-5-C2-NH2 (hydrochloride)-Derived PROTACs in New Preclinical Disease Models
The application of Pomalidomide-5-C2-NH2 (hydrochloride)-derived PROTACs is expanding beyond oncology into new therapeutic areas, including neurodegenerative and infectious diseases.
In the realm of neurodegeneration , researchers are exploring the use of these PROTACs to target and degrade proteins implicated in diseases like Alzheimer's and Parkinson's. For instance, PROTACs have been developed to target the tau protein, which forms neurofibrillary tangles in Alzheimer's disease. nih.gov One such PROTAC, C004019, was shown to effectively clear tau protein in both in vitro and in vivo models, suggesting a promising therapeutic strategy. nih.gov While not directly using the Pomalidomide-5-C2-NH2 linker, these studies demonstrate the principle of using CRBN-recruiting PROTACs for neurodegenerative disorders, a strategy for which Pomalidomide-5-C2-NH2 is a key enabler.
The fight against infectious diseases is another emerging application. Scientists are designing PROTACs to degrade essential viral or bacterial proteins, thereby inhibiting pathogen replication. While much of the initial work has been computational, there is growing interest in developing experimentally validated antiviral PROTACs. For example, high-throughput screening assays using pseudovirions are being employed to identify inhibitors of viral entry, a strategy that could be adapted for screening PROTACs. nih.gov The development of PROTACs that can overcome drug resistance in viral infections is a particularly active area of research.
Emerging Methodologies in PROTAC Synthesis, Screening, and High-Throughput Approaches
The rapid advancement of PROTAC technology is being fueled by innovative methodologies in their synthesis and screening, many of which are directly applicable to Pomalidomide-5-C2-NH2 (hydrochloride)-based structures.
Synthesis: Traditional multi-step synthesis of PROTACs can be time-consuming and inefficient. To address this, researchers have developed more streamlined approaches. One-pot synthesis methods, where multiple reaction steps are carried out in a single vessel, have been successfully employed to rapidly generate libraries of pomalidomide-based PROTACs. nih.govrsc.org This significantly accelerates the drug discovery process by allowing for the rapid exploration of structure-activity relationships. nih.govresearchgate.netrsc.org
Screening: High-throughput screening (HTS) is essential for identifying promising PROTAC candidates from large chemical libraries. A variety of HTS assays have been developed to assess PROTAC activity, including those that measure target protein degradation, ternary complex formation, and cellular viability. Imaging-based HTS platforms, for example, can be used to screen for off-target effects of pomalidomide-based PROTACs, such as the degradation of zinc-finger proteins. nih.gov
High-Throughput Approaches: The combination of automated synthesis and HTS allows for a comprehensive and rapid evaluation of PROTAC libraries. These integrated platforms enable researchers to systematically vary the components of a PROTAC—the target-binding ligand, the E3 ligase ligand (such as derivatives of Pomalidomide-5-C2-NH2), and the linker—to identify optimal combinations for therapeutic efficacy.
Below is an interactive data table summarizing key pomalidomide-based PROTACs and their applications:
| Compound/Strategy | Target(s) | Disease Area | Key Findings |
| "Bumped" Pomalidomide PROTACs | Various | Oncology | C5-position modifications reduce off-target degradation of zinc-finger proteins. nih.gov |
| ZQ-23 | HDAC8 | Cancer | Selectively degrades HDAC8, demonstrating dual-inhibitor PROTAC potential. nih.gov |
| C004019 | Tau | Alzheimer's Disease | Effectively clears tau protein in preclinical models. nih.gov |
| One-Pot Synthesis | Various | Drug Discovery | Enables rapid generation of pomalidomide-based PROTAC libraries. nih.govrsc.org |
Q & A
Q. How can researchers optimize the synthesis of Pomalidomide-5-C2-NH2 hydrochloride for reproducibility in academic settings?
Methodological Answer: Utilize factorial design to systematically vary reaction parameters (e.g., temperature, solvent ratios, and catalyst amounts) while monitoring purity and yield. Incorporate process control simulations (e.g., computational modeling of reaction kinetics) to identify critical variables affecting reproducibility . For purification, employ membrane separation technologies to isolate the hydrochloride salt efficiently .
Q. What characterization techniques are most effective for confirming the structural integrity of Pomalidomide-5-C2-NH2 hydrochloride?
Methodological Answer: Combine spectroscopic methods:
Q. How should researchers address solubility challenges for in vitro assays involving Pomalidomide-5-C2-NH2 hydrochloride?
Methodological Answer: Test sequential solvents (DMSO > DMF > ethanol) with sonication at 37°C for 30 minutes. For aqueous solubility, use phosphate-buffered saline (PBS) with 0.1% Tween-80 to stabilize the compound. Validate solubility via dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action of Pomalidomide-5-C2-NH2 hydrochloride at the molecular level?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to cereblon (CRBN) or other E3 ligase targets.
- Cryo-EM : Resolve ternary complex structures (compound-CRBN-substrate) to identify conformational changes.
- Kinetic Assays : Measure ubiquitination rates in cell-free systems using time-resolved fluorescence .
Q. How can conflicting data on the compound’s stability under physiological conditions be resolved?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH extremes (1.2–9.0), UV light, and elevated temperatures (40°C).
- HPLC-MS/MS : Track degradation products and correlate with bioactivity loss.
- Accelerated Stability Testing : Use Arrhenius modeling to predict shelf-life under standard storage conditions (-20°C, desiccated) .
Q. What methodological frameworks are suitable for comparative studies between Pomalidomide-5-C2-NH2 and its structural analogs (e.g., PEGylated derivatives)?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic modifications (e.g., PEG2 vs. PEG4 linkers) and compare CRBN binding via ITC.
- In Silico Docking : Use Schrödinger’s Glide to predict binding poses and affinity trends.
- Transcriptomic Profiling : Apply RNA-seq to identify differential gene expression patterns in treated cell lines .
Q. How can researchers integrate proteomic data with pharmacokinetic profiles to resolve contradictions in target engagement efficiency?
Methodological Answer:
- LC-MS/MS Proteomics : Quantify ubiquitinated substrates in tissues post-administration.
- Compartmental Modeling : Use Phoenix WinNonlin to correlate plasma concentration-time curves with proteolytic target degradation rates.
- Bayesian Meta-Analysis : Pool data from multiple studies to identify outliers and refine dose-response models .
Q. What advanced methodologies validate the compound’s stability in long-term cell culture experiments?
Methodological Answer:
- Stability-Indicating Assays : Use UPLC-PDA to monitor degradation in media (RPMI-1640 + 10% FBS) over 72 hours.
- Live-Cell Imaging : Track intracellular fluorescence (if labeled) to assess half-life in real time.
- Mass Spectrometry Imaging (MSI) : Map spatial distribution and degradation hotspots in 3D tumor spheroids .
Key Notes for Methodological Rigor
- Theoretical Frameworks : Align experiments with hypotheses derived from cereblon-mediated protein degradation or immunomodulatory drug (IMiD) mechanisms .
- Data Contradiction Resolution : Apply sensitivity analysis to distinguish experimental noise from biologically relevant variability .
- Ethical and Technical Compliance : Ensure informed consent protocols when linking biochemical data to clinical datasets (if applicable) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
